molecular formula C14H14BrN3O2S B3521207 Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate

Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate

Cat. No.: B3521207
M. Wt: 368.25 g/mol
InChI Key: GXIXTZJXNFJWOP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a sulfanyl-linked 4-bromobenzyl group at position 2, an amino group at position 4, and an ethyl ester at position 4. The bromine atom on the benzyl moiety enhances lipophilicity and may influence binding interactions in biological systems, while the ethyl ester group contributes to solubility and metabolic stability.

Properties

IUPAC Name

ethyl 4-amino-2-[(4-bromophenyl)methylsulfanyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O2S/c1-2-20-13(19)11-7-17-14(18-12(11)16)21-8-9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIXTZJXNFJWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative.

    Introduction of the 4-Bromobenzylsulfanyl Group: The 4-bromobenzylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrimidine intermediate with 4-bromobenzyl chloride in the presence of a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is a critical site for structural diversification. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Key Differences/Effects References
Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate (Target Compound) 4-Bromobenzylsulfanyl C₁₄H₁₄BrN₃O₂S Bromine enhances lipophilicity and steric bulk; potential halogen bonding in targets
Ethyl 4-amino-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylsulfanyl C₈H₁₁N₃O₂S Smaller substituent reduces steric hindrance; lower molecular weight improves solubility
Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate Ethylthio C₉H₁₃N₃O₂S Ethyl group increases hydrophobicity compared to methyl
Ethyl 4-amino-2-[(4-chlorobenzyl)sulfanyl]-5-pyrimidinecarboxylate 4-Chlorobenzylsulfanyl C₁₄H₁₄ClN₃O₂S Chlorine substitution reduces cost but may alter electronic properties vs. bromine
Ethyl 4-[(4-bromophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 4-Bromophenylsulfanyl C₁₄H₁₂BrN₃O₂S₂ Dual sulfanyl groups; bromophenyl may enhance π-π stacking

Key Observations :

  • Bromine vs.
  • Alkyl vs. Aryl Sulfanyl : Methyl/ethyl sulfanyl groups () reduce steric bulk, favoring metabolic stability, while aryl sulfanyl groups (e.g., bromobenzyl) may enhance receptor binding through aromatic interactions.

Modifications at Position 4 (Amino Group) and Position 5 (Ester)

Variations at positions 4 and 5 are less common but critical for electronic and steric tuning:

Compound Name Position 4 Substituent Position 5 Substituent Molecular Formula Key Differences/Effects References
Ethyl 4-methylamino-2-(methylsulfanyl)-5-pyrimidinecarboxylate Methylamino Ethyl ester C₁₀H₁₅N₃O₂S Methylation of the amino group may reduce hydrogen bonding capacity
Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate 3-Chlorobenzamidophenoxy Ethyl ester C₂₁H₁₈ClN₃O₄S Phenoxy-linked chlorobenzamide introduces rigidity and potential protease resistance

Key Observations :

  • Amino Group Modifications: Methylation () or substitution with bulkier groups (e.g., phenoxy in ) can alter hydrogen-bonding networks and bioavailability.
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate
Reactant of Route 2
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Ethyl 4-amino-2-[(4-bromobenzyl)sulfanyl]-5-pyrimidinecarboxylate

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